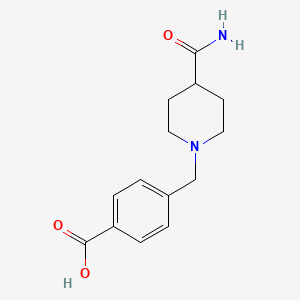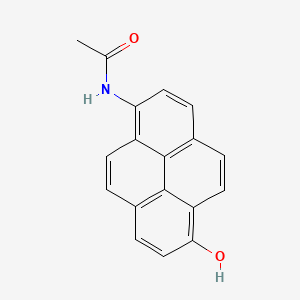
1-Acetamidopyren-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetamidopyren-6-ol is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetamido group and a hydroxyl group attached to the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetamidopyren-6-ol typically involves the acylation of pyrene derivatives. One common method is the reaction of pyrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the acetamido group on the pyrene ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Acetamidopyren-6-ol undergoes various chemical reactions, including:
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
1-Acetamidopyren-6-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetamidopyren-6-ol involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .
Comparison with Similar Compounds
1-Acetamidopyrene: Lacks the hydroxyl group, making it less reactive in redox reactions.
6-Hydroxypyrene: Lacks the acetamido group, affecting its ability to form hydrogen bonds with biological molecules
Uniqueness: 1-Acetamidopyren-6-ol is unique due to the presence of both acetamido and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
91598-91-3 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(6-hydroxypyren-1-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-15-8-4-11-3-7-14-16(21)9-5-12-2-6-13(15)17(11)18(12)14/h2-9,21H,1H3,(H,19,20) |
InChI Key |
VCLWCBGOALUALI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
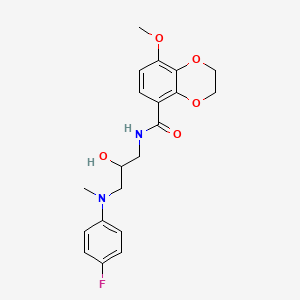
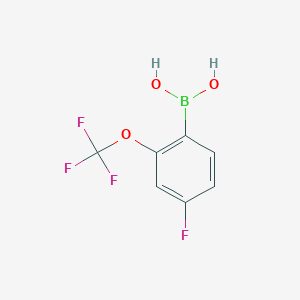
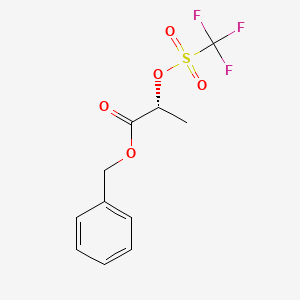
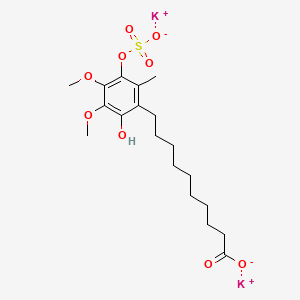
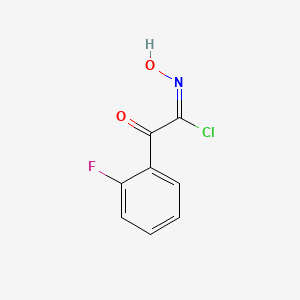
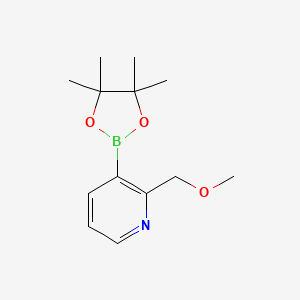
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

